

# IUPAC name and synonyms for C10H12O ether

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## Compound of Interest

Compound Name: *Benzene, (2-butenyloxy)-*

Cat. No.: *B081109*

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An in-depth technical guide on common ether isomers of C10H12O, focusing on their nomenclature, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

## Introduction

The molecular formula C10H12O encompasses a variety of ether isomers, several of which are of significant interest in the fields of flavor, fragrance, and pharmaceutical research. These compounds, primarily phenylpropanoids and allyl aryl ethers, exhibit diverse biological activities and serve as valuable synthons in organic chemistry. This guide provides a detailed overview of three prominent C10H12O ether isomers: Anethole, Estragole (Methyl Chavicol), and Allyl p-Tolyl Ether.

## Anethole

Anethole is an aromatic compound widely used for its characteristic anise flavor. It is a key component of essential oils from anise and fennel.[\[1\]](#)[\[2\]](#)

## IUPAC Name and Synonyms

- IUPAC Name: 1-methoxy-4-[(E)-prop-1-enyl]benzene[\[3\]](#)
- Synonyms: Anise camphor, p-Propenylanisole, trans-Anethole[\[4\]](#)[\[5\]](#)

## Physicochemical Properties

The quantitative data for Anethole are summarized in the table below.

| Property         | Value                                     |
|------------------|---|
| Molecular Weight | 148.20 g/mol <a href="#">[3]</a>          |
| Boiling Point    | 234-237 °C <a href="#">[6]</a>            |
| Melting Point    | 20-21 °C <a href="#">[6]</a>              |
| Density          | 0.988 g/mL at 25 °C <a href="#">[6]</a>   |
| Refractive Index | 1.557 - 1.561 at 20°C <a href="#">[4]</a> |
| Flash Point      | 91 °C <a href="#">[4]</a>                 |

## Experimental Protocols

A method for synthesizing anethole involves the dehydration of p-methoxyphenylpropanol.

Materials:

- p-Methoxyphenylpropanol
- Dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate, or calcium hydride)
- Water-carrying agent (e.g., toluene, benzene, or p-xylene)

Procedure:

- The dehydrating agent and water-carrying agent are placed in a reaction kettle.
- The mixture is stirred and heated to reflux (the exact temperature depends on the water-carrying agent, e.g., 100°C for toluene).
- p-Methoxyphenylpropanol is added dropwise to the refluxing mixture over a period of 6-8 hours.
- After the addition is complete, the reaction temperature is maintained between 90-150°C for 30 minutes to 2 hours.

- The reaction is stopped when no more water is observed flowing out of the water separator.

This synthesis involves a Friedel-Crafts acylation followed by reduction and dehydration.

Materials:

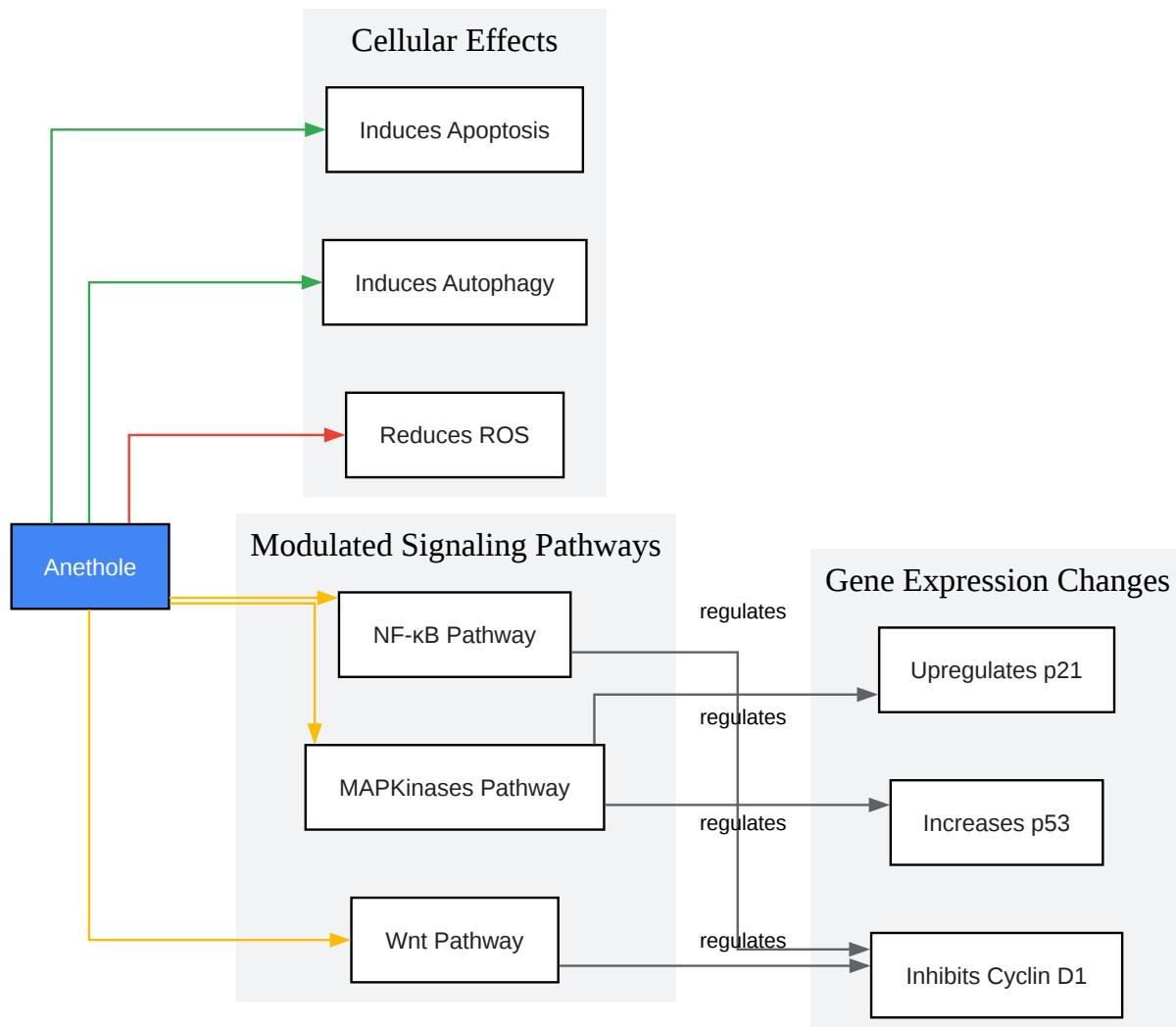
- Anisole
- Propionyl chloride
- Sodium borohydride
- Organic acid (e.g., p-toluenesulfonic acid)
- Acidic inorganic salt (e.g., sodium bisulfate)

Procedure:

- Anisole and propionyl chloride undergo a Friedel-Crafts acylation reaction to produce 1-(4-methoxyphenyl)propan-1-one.
- The resulting ketone is then reduced using sodium borohydride to yield 1-(4-methoxyphenyl)propan-1-ol.
- The alcohol is subsequently dehydrated using a catalyst system of an organic acid and an acidic inorganic salt.
- The final product, anethole, is purified by rectification.

## Signaling Pathways

Anethole has been shown to possess anti-oral cancer properties by modulating multiple signaling pathways.<sup>[7]</sup> It induces apoptosis and autophagy while reducing reactive oxygen species (ROS). Key pathways affected include NF-κB, MAPKineses, and Wnt.<sup>[7][8]</sup> Anethole treatment can inhibit the expression of oncogenes like cyclin D1 and up-regulate the cyclin-dependent kinase inhibitor p21.<sup>[7]</sup>



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Caption: Signaling pathways modulated by Anethole in anti-cancer activity.

## Estragole (Methyl Chavicol)

Estragole is an isomer of anethole, differing in the position of the double bond in the propenyl side chain. It is found in tarragon, basil, and fennel.[9][10]

## IUPAC Name and Synonyms

- IUPAC Name: 1-methoxy-4-(prop-2-en-1-yl)benzene[11]
- Synonyms: Methyl chavicol, p-Allylanisole, Chavicol methyl ether[11][12]

## Physicochemical Properties

The quantitative data for Estragole are summarized in the table below.

| Property         | Value                   |
|------------------|-------------------------|
| Molecular Weight | 148.20 g/mol [13]       |
| Boiling Point    | 215-216 °C[13]          |
| Density          | 0.965 g/mL at 25 °C[13] |
| Refractive Index | 1.521 at 20°C[13]       |
| Flash Point      | 81 °C[6]                |

## Experimental Protocols

### Materials:

- 4-Allylphenol (chavicol)
- Methyl iodide
- Potassium hydroxide
- Methanol

### Procedure:

- 4-Allylphenol is dissolved in methanolic potassium hydroxide.
- The solution is heated.
- Methyl iodide is added to the heated solution to methylate the phenolic hydroxyl group, yielding estragole.

**Materials:**

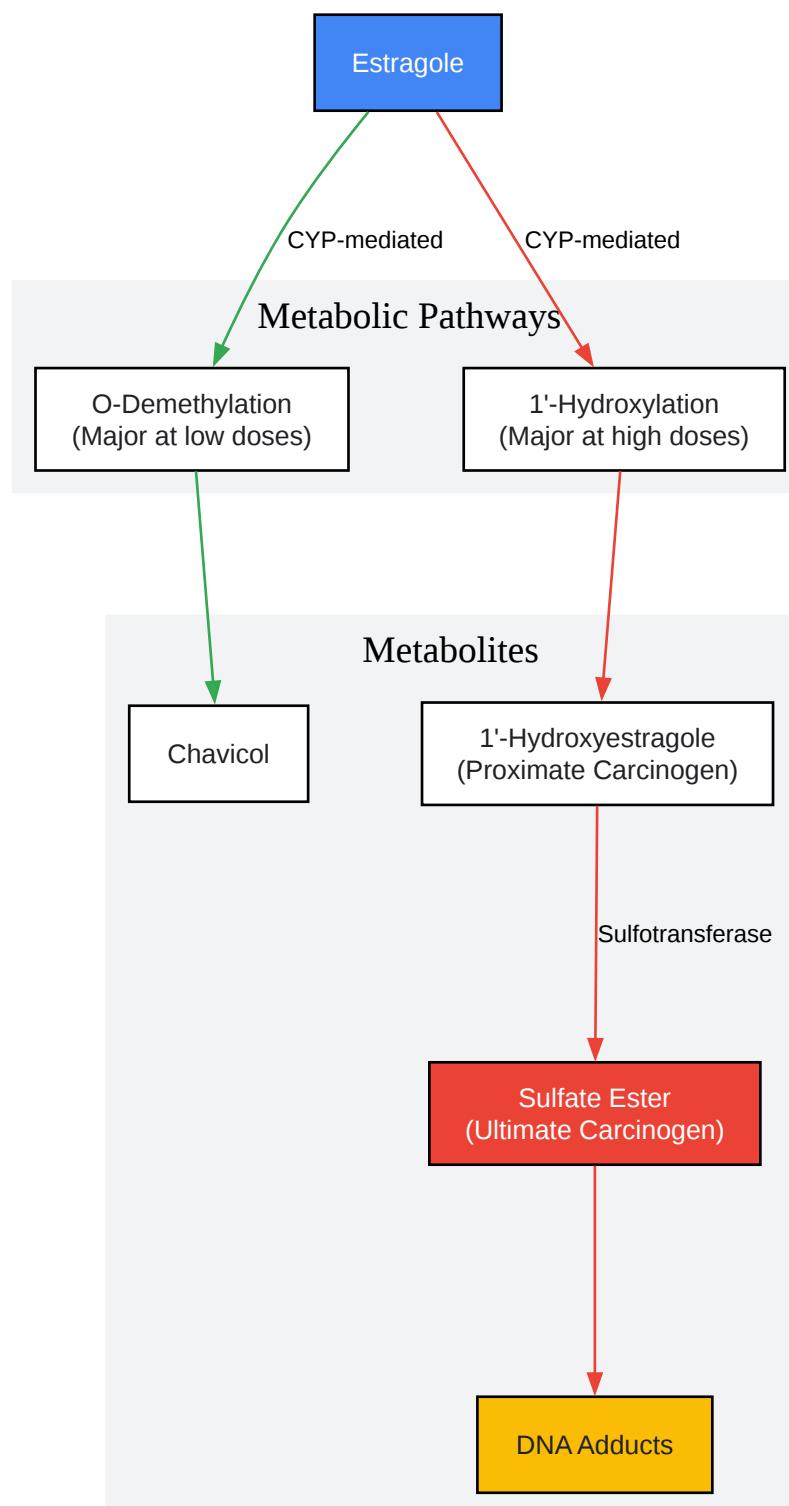
- p-Methoxyphenyl magnesium bromide (prepared from p-bromoanisole and magnesium)
- Allyl bromide
- Ether (solvent)

**Procedure:**

- p-Methoxyphenyl magnesium bromide is prepared in ether.
- Allyl bromide is added to the Grignard reagent.
- The reaction mixture is worked up to isolate estragole.

## Metabolic Pathways

The metabolism of estragole is of toxicological interest due to the formation of potentially carcinogenic metabolites. The two primary pathways are O-demethylation and 1'-hydroxylation. [14][15] At low doses, O-demethylation is the major pathway, while at higher doses, 1'-hydroxylation becomes more prominent.[14] The 1'-hydroxyestragole can be further metabolized to a reactive sulfate ester that can form DNA adducts.[5]



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Caption: Metabolic pathways of Estragole.

## Allyl p-Tolyl Ether

Allyl p-tolyl ether is another ether isomer of C<sub>10</sub>H<sub>12</sub>O. It is used as an intermediate in organic synthesis and in the fragrance industry.[16]

### IUPAC Name and Synonyms

- IUPAC Name: 1-(allyloxy)-4-methylbenzene
- Synonyms: 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether[16][17]

### Physicochemical Properties

The quantitative data for Allyl p-tolyl ether are summarized in the table below.

| Property         | Value                         |
|------------------|-------------------------------|
| Molecular Weight | 148.20 g/mol [16]             |
| Boiling Point    | 214.5 °C (estimated)[16]      |
| Density          | 0.9719 g/cm <sup>3</sup> [16] |
| Refractive Index | 1.5180-1.5200[16]             |
| Flash Point      | 79.7 °C[16]                   |

### Experimental Protocols

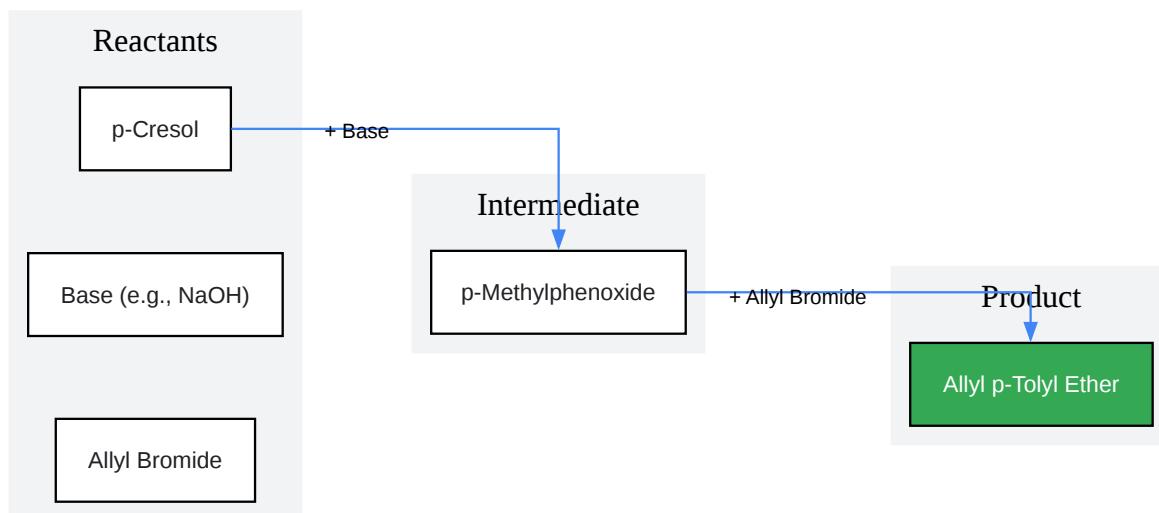
A general method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.

Materials:

- p-Cresol
- A base (e.g., sodium hydroxide, potassium carbonate)
- Allyl bromide
- A suitable solvent (e.g., acetone, ethanol)

## Procedure:

- p-Cresol is treated with a base in a suitable solvent to form the corresponding phenoxide ion.
- Allyl bromide is then added to the reaction mixture.
- The phenoxide ion acts as a nucleophile, displacing the bromide from allyl bromide to form allyl p-tolyl ether.
- The reaction mixture is worked up to isolate the product.

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Caption: Workflow for the synthesis of Allyl p-tolyl ether.

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